molecular formula C9H12 B7769561 1,2,3-Trimethylbenzene CAS No. 25551-13-7

1,2,3-Trimethylbenzene

Cat. No. B7769561
CAS RN: 25551-13-7
M. Wt: 120.19 g/mol
InChI Key: FYGHSUNMUKGBRK-UHFFFAOYSA-N
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Description

1,2,3-Trimethylbenzene is an organic compound with the chemical formula C6H3(CH3)3. It is classified as an aromatic hydrocarbon and is a flammable colorless liquid. It is nearly insoluble in water but soluble in organic solvents. It occurs naturally in coal tar and petroleum .


Synthesis Analysis

1,2,3-Trimethylbenzene is produced during petroleum refining and production of aromatic hydrocarbons with nine carbons (i.e., C9 aromatic fraction) .


Molecular Structure Analysis

The molecular formula of 1,2,3-Trimethylbenzene is C9H12. The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

1,2,3-Trimethylbenzene can be degraded by OH radicals via abstraction, addition, and substitution mechanisms . The rate constants of the OH reactions with 1,2,3-trimethylbenzene were derived as k OH = 3.61 × 10 −12 cm 3 s −1 exp(620 ± 80 K/T) .


Physical And Chemical Properties Analysis

1,2,3-Trimethylbenzene is a clear, colorless liquid with a distinctive, aromatic odor. It has a boiling point of 349°F and a freezing point of -14°F. Its solubility in water is low, and it has a vapor pressure of 1 mmHg at 62°F. The specific gravity of 1,2,3-Trimethylbenzene is 0.89 .

Safety And Hazards

1,2,3-Trimethylbenzene is considered hazardous. It can cause irritation to the eyes, skin, nose, throat, and respiratory system. It can also cause bronchitis, hypochromic anemia, headache, drowsiness, lassitude (weakness, exhaustion), dizziness, nausea, incoordination, vomiting, confusion, and chemical pneumonitis (aspiration liquid) .

Future Directions

There are uncertainties about the behavior of 1,2,3-Trimethylbenzene under anaerobic conditions . More research is needed to understand its behavior and potential uses in various industries .

properties

IUPAC Name

1,2,3-trimethylbenzene
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InChI

InChI=1S/C9H12/c1-7-5-4-6-8(2)9(7)3/h4-6H,1-3H3
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InChI Key

FYGHSUNMUKGBRK-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C(=CC=C1)C)C
Source PubChem
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Molecular Formula

C9H12
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DSSTOX Substance ID

DTXSID8047769
Record name 1,2,3-Trimethylbenzene
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Molecular Weight

120.19 g/mol
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Physical Description

Liquid, Clear, colorless liquid with a distinctive, aromatic odor.
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Boiling Point

329-349 °F
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Flash Point

44 to 53 °C (closed cup), 112-122 °F
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Density

0.86-0.89
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Vapor Pressure

varies
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Product Name

Trimethylbenzene

CAS RN

526-73-8, 25551-13-7
Record name 1,2,3-Trimethylbenzene
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Melting Point

-77 - (-)14 °F
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Synthesis routes and methods

Procedure details

The process of claims 1, 2, 3, 4, 5, 6, 7, 8, 9, 10, 11, 12, 13, 14, 15, 16, 17, 18 or 19 wherein said conversion is transalkylation of benzene and methylnaphthalene to form toluene and naphthalene or transalkylation of toluene and trimethylbenzene to form xylenes and said conversion conditions include a temperature of between about 650° F. and 1100° F., a pressure of between about 0 and about 1000 psig and a WHSV of between about 1 and about 20.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Q & A

Q1: What is the molecular formula and weight of 1,2,3-trimethylbenzene?

A1: 1,2,3-Trimethylbenzene has the molecular formula C9H12 and a molecular weight of 120.19 g/mol.

Q2: How can 1,2,3-trimethylbenzene and its isomers be identified spectroscopically?

A2: Spectroscopic techniques like Gas Chromatography-Mass Spectrometry (GC/MS) are effective for identifying and quantifying 1,2,3-trimethylbenzene and its isomers in various matrices, including cigarette smoke [], neem seed oil [], and environmental samples [, , , ]. Additionally, pulsed laser flash photolysis with infrared detection can differentiate the bonding modes of 1,2,3-trimethylbenzene and other arenes to metal carbonyls based on their carbonyl stretching frequencies [].

Q3: Is there a way to differentiate 2,3 and 2,6-dimethylbenzyl radicals generated from 1,2,3-trimethylbenzene?

A3: Yes, the visible vibronic bands of 2,3 and 2,6-dimethylbenzyl radicals, generated from 1,2,3-trimethylbenzene in corona discharge, have been successfully resolved and assigned using a combination of spectroscopic data from known precursors, 1,2,3-trimethylbenzene vibrational data, and ab initio calculations [].

Q4: How does the presence of methyl substituents affect the reactivity of 1,2,3-trimethylbenzene in catalytic reactions?

A4: Research shows that neighboring methyl groups in 1,2,3-trimethylbenzene have an accelerating effect on demethylation rates during catalytic hydrogenolysis. This is attributed to modified superdelocalizability in the z-direction for radical aromatic intermediates [].

Q5: Can 1,2,3-trimethylbenzene undergo isomerization reactions? What catalysts are effective for this process?

A5: Yes, 1,2,3-trimethylbenzene can isomerize to 1,2,4-trimethylbenzene in the presence of catalysts like HY zeolite [] and graphite-sulfuric acid [].

Q6: What are the major reaction pathways for 1,2,3-trimethylbenzene over HY zeolite, and what are their kinetic orders?

A6: Over HY zeolite, 1,2,3-trimethylbenzene undergoes isomerization (first-order kinetics) to form 1,2,4-trimethylbenzene and disproportionation (second-order kinetics) to produce xylene isomers and tetramethylbenzene isomers [].

Q7: Can polyiodo derivatives of 1,2,3-trimethylbenzene be synthesized? What is their significance?

A7: Yes, a complete set of diiodo and triiodo derivatives of 1,2,3-trimethylbenzene has been synthesized []. These polyiodo derivatives serve as valuable tools for characterizing polyalkylbenzenes and their derivatives.

Q8: What are the toxicological effects of 1,2,3-trimethylbenzene in rats following subchronic inhalation exposure?

A8: Subchronic inhalation exposure to 1,2,3-trimethylbenzene in rats has been shown to cause low systemic toxicity, with effects observed primarily in the liver and lungs at higher concentrations [].

Q9: How does 1,2,3-trimethylbenzene compare to its isomers, pseudocumene and mesitylene, in terms of neurotoxic effects in rats?

A9: Studies in rats indicate that hemimellitene exhibits more pronounced neurotoxic effects compared to pseudocumene and mesitylene, causing significant disturbances in motor function and pain sensitivity following acute and subchronic inhalation exposures [, , ].

Q10: Does exposure to low concentrations of 1,2,3-trimethylbenzene affect the behavior of rats?

A10: Yes, inhalation exposure of rats to 1,2,3-trimethylbenzene at concentrations close to the occupational exposure limit (25 ppm) can lead to long-lasting behavioral changes, including impaired learning and altered pain sensitivity [, ]. Interestingly, a nonlinear concentration-effect relationship has been observed, suggesting complex interactions with biological systems [].

Q11: Can exposure to 1,2,3-trimethylbenzene affect the response to psychostimulants like amphetamine in rats?

A11: Research suggests that exposure to 1,2,3-trimethylbenzene can increase the behavioral sensitivity to amphetamine in rats and enhance the development of behavioral sensitization upon repeated amphetamine treatment [].

Q12: Is 1,2,3-trimethylbenzene found in the environment? What are its potential sources?

A12: Yes, 1,2,3-trimethylbenzene has been detected in various environmental samples, including industrial wastewater [] and ambient air [, ]. Potential sources include industrial emissions, solvent usage, and vehicle emissions.

Q13: What is the role of 1,2,3-trimethylbenzene in ozone and secondary organic aerosol formation?

A13: 1,2,3-Trimethylbenzene, along with other aromatic hydrocarbons, plays a significant role in the formation of both ozone and secondary organic aerosols (SOA) in the atmosphere [, ]. Its contribution to ozone formation potential increases during periods of high ozone pollution [].

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